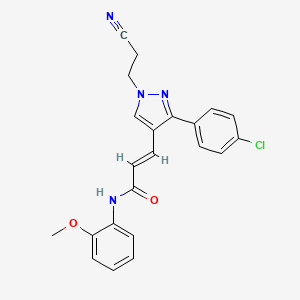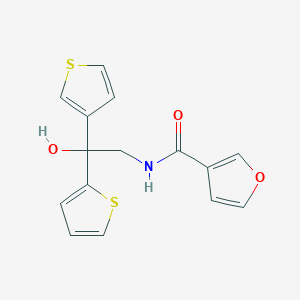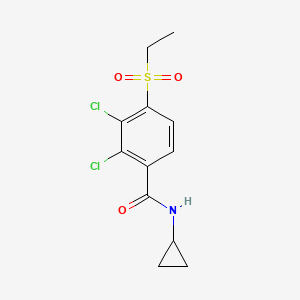
3-Hydroxy-4-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(trifluoromethyl)benzaldehyde, also known as 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, is a chemical compound with the empirical formula C8H5F3O2 . It has a molecular weight of 190.12 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound isOc1ccc(C=O)cc1C(F)(F)F . The InChI key is ZLMUFCNWTPSOSN-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Hydroxy-4-(trifluoromethyl)benzaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Vibrational Spectral Studies and NLO Properties
Benzaldehydes, including 3-Hydroxy-4-(trifluoromethyl)benzaldehyde, are studied for their molecular structures and vibrational spectral properties. These compounds are utilized in the manufacturing of dyes, perfumes, flavorings, and also in health and agriculture industries. Spectral studies such as FTIR and Raman are performed to understand their molecular dynamics and NLO (Non-Linear Optical) properties, which are significant in the field of optics and material science (Yadav, Sharma, & Kumar, 2018).
Synthesis and Topoisomerase Inhibitory Actions
Vanillin derivatives, closely related to 3-Hydroxy-4-(trifluoromethyl)benzaldehyde, have been investigated for their potential in the inhibition of topoisomerases, enzymes involved in DNA replication. These compounds show promise in the treatment of cancer due to their ability to interfere with cancer cell proliferation (Sahoo et al., 2021).
Optical Applications
3-Hydroxy-4-(trifluoromethyl)benzaldehyde is also significant in optical applications. It has been studied for its properties in the growth of single crystals, which are essential in the field of nonlinear optics. These studies focus on improving optical transmission, mechanical hardness, and laser damage resistance of the crystals (Venkataramanan, Uchil, & Bhat, 1994).
Photocatalytic Applications
In the realm of green chemistry, 3-Hydroxy-4-(trifluoromethyl)benzaldehyde derivatives are explored as photocatalysts. They are used in the selective conversion of benzyl alcohol to benzaldehyde, showcasing their potential in environmentally friendly chemical processes (Lima et al., 2017).
Synthesis of Novel Compounds
This compound is also involved in the synthesis of various novel organic compounds, such as 3-acyl-2-naphthols and isocoumarins, which are valuable in the field of organic chemistry and pharmacology (He, Zhang, Shen, & Fan, 2013).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-hydroxy-4-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZKHXAUAQRCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(trifluoromethyl)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]thiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2623568.png)

![Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2623572.png)

![(3As,6aR)-5-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one](/img/structure/B2623574.png)

![1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone](/img/structure/B2623576.png)


![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2623580.png)



